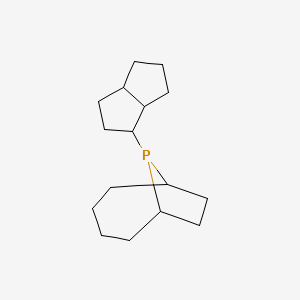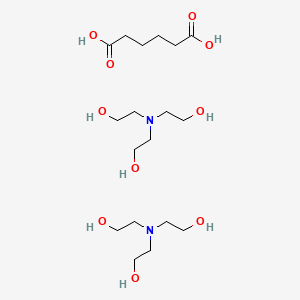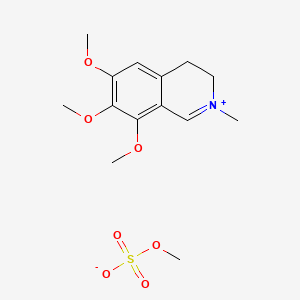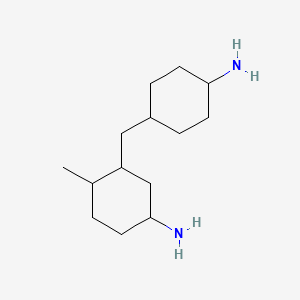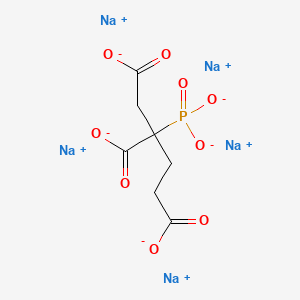
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is a chemical compound widely used in various industrial applications. It is known for its ability to act as a powerful complexing agent, effectively binding with metal ions such as calcium, magnesium, zinc, aluminum, and iron . This compound is particularly valued for its role in preventing scale formation and stabilizing bleach in various formulations .
Vorbereitungsmethoden
The synthesis of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate typically involves the reaction of maleic anhydride with phosphorous acid, followed by neutralization with sodium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature and pH control to optimize yield and purity .
Analyse Chemischer Reaktionen
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including complexation, protonation, and deprotonation . It can form stable complexes with metal ions, which is a key feature in its application as an antiscalant and bleach stabilizer . The compound’s carboxyl and phosphonate groups are reactive sites that participate in these reactions. Common reagents used in these reactions include metal salts and acids or bases to adjust pH .
Wissenschaftliche Forschungsanwendungen
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and complexation behavior . In biology and medicine, it is explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations . Industrially, it is used in water treatment, detergents, and cleaning agents due to its ability to prevent scale formation and stabilize bleach .
Wirkmechanismus
The mechanism of action of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate involves its ability to bind with metal ions through its carboxyl and phosphonate groups . This binding prevents the precipitation of metal salts, thereby inhibiting scale formation . The compound’s structure allows it to form stable complexes with various metal ions, making it effective in a wide range of pH conditions .
Vergleich Mit ähnlichen Verbindungen
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is unique due to its combination of carboxyl and phosphonate groups, which provide strong complexing abilities . Similar compounds include ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are also used as chelating agents . this compound is often preferred in applications requiring high stability and effectiveness in a wide range of pH conditions .
Eigenschaften
CAS-Nummer |
67170-90-5 |
|---|---|
Molekularformel |
C7H6Na5O9P |
Molekulargewicht |
380.04 g/mol |
IUPAC-Name |
pentasodium;2-phosphonatobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H11O9P.5Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
LIQLLUGYBKEWRJ-UHFFFAOYSA-I |
Kanonische SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


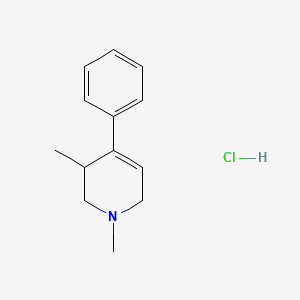

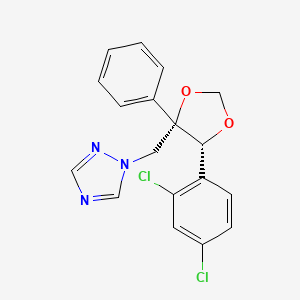
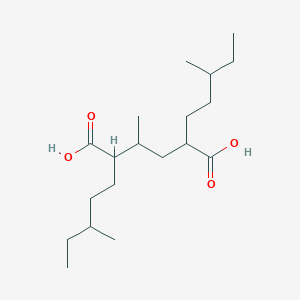

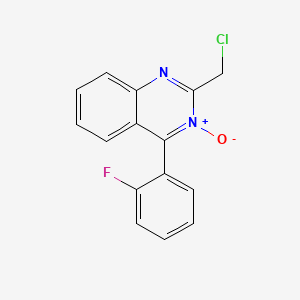
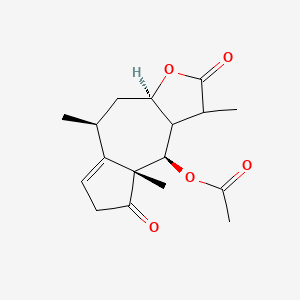

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

